

# An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfide-13C6

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## Compound of Interest

Compound Name: *Lansoprazole Sulfide-13C6*

Cat. No.: *B15555585*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for **Lansoprazole Sulfide-13C6**, an isotopically labeled analog of a key intermediate in the production of the proton pump inhibitor Lansoprazole. The inclusion of a 13C6-labeled benzimidazole ring allows for its use in a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

## Overview of the Synthetic Strategy

The synthesis of **Lansoprazole Sulfide-13C6** is proposed as a two-step process commencing with commercially available, isotopically labeled and unlabeled starting materials. The core of this strategy involves the preparation of 2-mercaptobenzimidazole-13C6, followed by a nucleophilic substitution reaction with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to yield the target compound.

## Experimental Protocols

### Step 1: Synthesis of 2-Mercaptobenzimidazole-13C6

This procedure is adapted from established methods for the synthesis of unlabeled 2-mercaptobenzimidazole. The critical starting material for this step is o-phenylenediamine-13C6.

Reaction Scheme:

## Materials and Reagents:

Reagent/Material	CAS Number	Molecular Weight ( g/mol )	Quantity	Moles
o-Phenylenediamine-13C6	N/A	114.15	5.0 g	0.0438
Carbon Disulfide	75-15-0	76.14	4.0 g (3.17 mL)	0.0525
Potassium Hydroxide	1310-58-3	56.11	3.0 g	0.0535
Ethanol (95%)	64-17-5	46.07	50 mL	-
Water	7732-18-5	18.02	10 mL	-
Acetic Acid (glacial)	64-19-7	60.05	As needed	-
Activated Charcoal	7440-44-0	12.01	1.0 g	-

## Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
- To the stirred solution, add carbon disulfide. The mixture will be heated to reflux.
- In a separate beaker, dissolve o-phenylenediamine-13C6 in a minimal amount of 95% ethanol.
- Add the o-phenylenediamine-13C6 solution dropwise to the refluxing potassium hydroxide and carbon disulfide mixture over a period of 30 minutes.
- Continue refluxing the reaction mixture for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and then add activated charcoal.
- Heat the mixture to boiling for 10 minutes and then filter while hot to remove the charcoal.
- Acidify the filtrate with glacial acetic acid until the pH is approximately 6. This will precipitate the product.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Expected Yield: Based on typical yields for the unlabeled reaction, a yield of 80-90% can be anticipated.

## Step 2: Synthesis of Lansoprazole Sulfide-13C6

This step involves the condensation of the newly synthesized 2-mercaptobenzimidazole-13C6 with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	CAS Number	Molecular Weight ( g/mol )	Quantity	Moles
2-Mercaptobenzimidazole-13C6	N/A	156.21	3.0 g	0.0192
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride	127337-60-4	276.08	5.3 g	0.0192
Sodium Hydroxide	1310-58-3	40.00	1.54 g	0.0384
Methanol	67-56-1	32.04	100 mL	-
Water	7732-18-5	18.02	As needed	-

**Procedure:**

- In a 250 mL round-bottom flask, dissolve 2-mercaptobenzimidazole-13C6 and sodium hydroxide in methanol with stirring.
- In a separate beaker, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in methanol.
- Add the pyridine derivative solution to the flask containing the 2-mercaptobenzimidazole-13C6 solution.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
- Upon completion, reduce the volume of methanol under reduced pressure.
- Add water to the reaction mixture to precipitate the crude product.

- Collect the solid by vacuum filtration and wash with water.
- The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure **Lansoprazole Sulfide-13C6**.

Expected Yield: Typical yields for this type of condensation reaction range from 70-85%.

## Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 2-Mercaptobenzimidazole-13C6

Compound	Molecular Formula	Molecular Weight ( g/mol )	Moles (mol)	Theoretical Yield (g)
o-Phenylenediamine-13C6	$^{13}\text{C}_6\text{H}_8\text{N}_2$	114.15	0.0438	-
2-Mercaptobenzimidazole-13C6	$^{13}\text{C}_6\text{H}_6\text{N}_2\text{S}$	156.21	-	6.84

Table 2: Summary of Reactants and Products for the Synthesis of **Lansoprazole Sulfide-13C6**

Compound	Molecular Formula	Molecular Weight ( g/mol )	Moles (mol)	Theoretical Yield (g)
2-Mercaptobenzimidazole-13C6	$^{13}\text{C}_6\text{H}_6\text{N}_2\text{S}$	156.21	0.0192	-
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl	$\text{C}_9\text{H}_{10}\text{Cl}_2\text{F}_3\text{NO}$	276.08	0.0192	-
Lansoprazole Sulfide-13C6	$^{13}\text{C}_6\text{C}_{10}\text{H}_{14}\text{F}_3\text{N}_3\text{OS}$	359.38	-	6.90

## Mandatory Visualizations

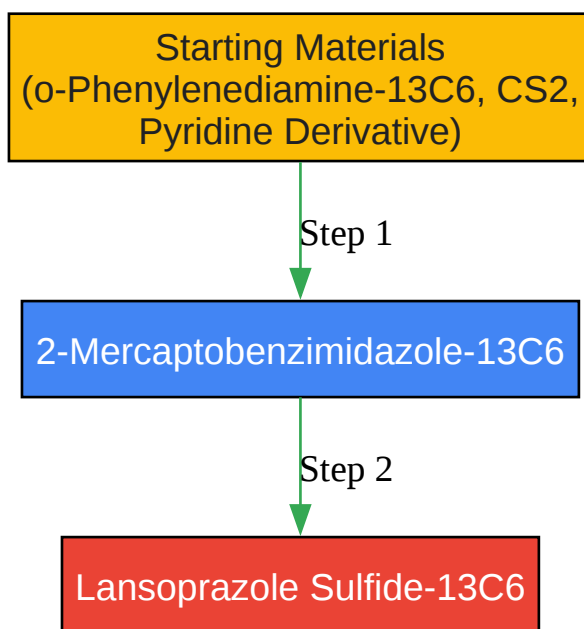
### Synthesis Workflow



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Caption: Synthetic workflow for **Lansoprazole Sulfide-13C6**.

## Logical Relationship of Key Intermediates



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Caption: Key intermediates in the synthesis pathway.

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